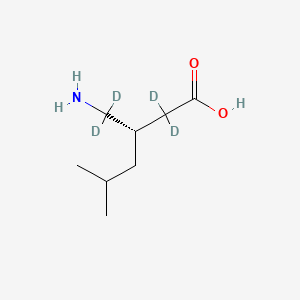

(S)-Pregabalin-d4

描述

Conceptual Framework of Stable Isotope Labeling in Pharmaceutical Sciences

Stable Isotope Labeling (SIL) is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. musechem.commetsol.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.commetsol.com These heavier isotopes are chemically identical to their lighter counterparts, meaning they participate in chemical reactions in the same way without significantly altering the molecule's properties. musechem.comhumanjournals.com This characteristic allows them to be used as tracers to monitor the fate of a drug molecule within a biological system. adesisinc.com

The primary application of SIL in pharmaceutical sciences is in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. musechem.comacs.org By incorporating a stable isotope into a drug candidate, researchers can use analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track the drug's journey through the body. acs.orgsilantes.com This provides crucial insights into how the drug is absorbed, where it distributes, how it is metabolized into other compounds, and how it is ultimately eliminated. musechem.commetsol.com This understanding is fundamental to developing safer and more effective therapeutic agents.

Strategic Rationale for Deuteration of Pharmaceutical Compounds: Beyond Basic Characterization

The strategic replacement of hydrogen with its stable isotope, deuterium, is a technique known as deuteration. nih.govresearchgate.net This subtle structural modification goes far beyond simple molecular tracking and is employed to intentionally alter a drug's properties. nih.govnih.gov The core principle behind this strategy is the kinetic isotope effect (KIE). humanjournals.comassumption.edu A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. humanjournals.comclearsynthdiscovery.com Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, substituting hydrogen with deuterium at a metabolic "soft spot" can significantly slow down the rate of metabolism. nih.govnih.gov

This deliberate metabolic slowdown can confer several therapeutic advantages. nih.govclearsynthdiscovery.com It can improve a drug's pharmacokinetic profile by increasing its half-life and exposure in the body, which may allow for less frequent dosing. nih.govbioscientia.de Furthermore, by altering metabolic pathways, deuteration can reduce the formation of unwanted or toxic metabolites, thereby enhancing the drug's safety profile and improving its selectivity for its intended target. clearsynthdiscovery.com This approach has been successfully used to develop new molecular entities with improved clinical performance compared to their non-deuterated predecessors. nih.govbioscientia.de

Table 1: Strategic Advantages of Pharmaceutical Deuteration

| Advantage | Scientific Rationale | Therapeutic Implication |

|---|---|---|

| Improved Metabolic Stability | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of enzymatic cleavage (Kinetic Isotope Effect). clearsynthdiscovery.com | Increased drug half-life and prolonged duration of action. |

| Reduced Toxic Metabolite Formation | Slowing or altering metabolic pathways can decrease the production of harmful or reactive byproducts. clearsynthdiscovery.com | Enhanced safety and tolerability profile of the drug. clearsynthdiscovery.com |

| Enhanced Drug Selectivity | Deuteration can minimize the formation of non-selective metabolites, leading to better targeting of the intended biological pathway. nih.gov | Improved efficacy and reduced off-target effects. |

| Stabilization of Stereoisomers | In some cases, deuteration can help stabilize chiral centers that are prone to racemization, preserving the more active enantiomer. | Increased therapeutic efficacy and potentially reduced side effects associated with the less active or inactive enantiomer. assumption.edu |

Specific Research Significance of (S)-Pregabalin-d4 as a Labeled Analog

This compound, a deuterium-labeled version of pregabalin (B1679071), is primarily significant for its role as an internal standard in bioanalytical research. veeprho.comchemicalbook.com In quantitative analysis, particularly in pharmacokinetic studies and therapeutic drug monitoring, accuracy and precision are paramount. veeprho.comresearchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to measure the concentration of drugs like pregabalin in biological samples such as blood or plasma. researchgate.netnih.gov

During the analytical process, which involves steps like sample extraction and injection into the instrument, variations can occur that lead to inaccurate measurements. An internal standard is a compound with very similar chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to every sample before processing. researchgate.net Because the internal standard behaves almost identically to the analyte, any loss or variation during the analytical procedure will affect both compounds equally. researchgate.net

This compound is an ideal internal standard for pregabalin analysis because it is chemically identical, but its increased mass due to the four deuterium atoms allows the mass spectrometer to distinguish it from the unlabeled pregabalin. researchgate.netresearchgate.net By comparing the detector response of the analyte to the known concentration of the internal standard, researchers can correct for analytical variability and achieve highly accurate and reliable quantification of pregabalin. nih.goveuropa.eu This precision is essential for pharmacokinetic studies that determine how a drug is processed by the body over time. researchgate.nettandfonline.com

Table 2: Chemical and Analytical Properties of this compound

| Property | Description |

|---|---|

| Chemical Name | (S)-3-(aminomethyl-d2)-5-methylhexanoic-2,2-d2 acid synzeal.com |

| CAS Number | 1276197-54-6 synzeal.com |

| Molecular Formula | C₈H₁₃D₄NO₂ synzeal.com |

| Molecular Weight | 163.3 g/mol synzeal.com |

| Primary Application | Internal standard for the quantification of Pregabalin in biological samples. veeprho.comchemicalbook.com |

| Analytical Techniques | Used in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods. chemicalbook.comresearchgate.netnih.gov |

Structure

3D Structure

属性

分子式 |

C8H17NO2 |

|---|---|

分子量 |

163.25 g/mol |

IUPAC 名称 |

(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |

InChI 键 |

AYXYPKUFHZROOJ-LCCDPTQESA-N |

手性 SMILES |

[2H]C([2H])([C@H](CC(C)C)C([2H])([2H])N)C(=O)O |

规范 SMILES |

CC(C)CC(CC(=O)O)CN |

产品来源 |

United States |

Advanced Synthetic Methodologies and Isotopic Incorporation for S Pregabalin D4

Stereo- and Regioselective Deuteration Strategies

The introduction of deuterium (B1214612) atoms at specific positions within the (S)-pregabalin molecule necessitates sophisticated synthetic approaches that control both the stereochemistry at the chiral center and the regiochemistry of isotopic labeling.

Multistep Chemical Synthesis Approaches for Enantiopure Deuterated (S)-Pregabalin Analogs

Multistep chemical syntheses provide a robust platform for constructing the deuterated pregabalin (B1679071) molecule with high precision. These methods often involve the early introduction of chirality and deuterium, which is then carried through the synthetic sequence. A nine-step synthesis has been reported for deuterium-labeled pregabalin, highlighting the complexity of these approaches. researchgate.net

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of (S)-pregabalin synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming step. tsijournals.com For the synthesis of (S)-Pregabalin-d4, a similar strategy can be envisioned where a deuterated fragment is introduced via an auxiliary-controlled reaction.

One common approach involves the use of Evans oxazolidinones. tsijournals.com The synthesis begins with the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acid chloride. google.com The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate, which can react with a deuterated electrophile. Subsequent cleavage of the auxiliary yields an enantiomerically enriched deuterated intermediate that can be further elaborated to this compound. The removal of the auxiliary is often achieved through hydrolysis, for instance, using lithium peroxide.

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Coupling of Chiral Auxiliary | Pivoloyl chloride, Et3N |

| 2 | Asymmetric Alkylation | LiHMDS, Deuterated electrophile |

Asymmetric catalysis offers a more atom-economical approach to establishing the stereocenter of (S)-pregabalin. This strategy often involves the hydrogenation or deuteration of a prochiral olefin using a chiral catalyst. google.com

A key precursor for pregabalin synthesis is 3-cyano-5-methylhex-3-enoic acid. Asymmetric hydrogenation of this substrate using a chiral catalyst, such as a rhodium or iridium complex with a chiral diphosphine ligand like (R,R)-Me-DUPHOS, can produce the desired (S)-enantiomer with high enantiomeric excess. google.comrsc.org To synthesize this compound, a similar strategy can be employed using deuterium gas (D2) in place of hydrogen gas (H2). The catalyst facilitates the stereoselective addition of two deuterium atoms across the double bond.

Alternatively, the asymmetric reduction of β-cyanoacrylate esters using ene-reductases can provide chiral β-cyano esters, which are precursors to pregabalin. nih.gov The stereochemical outcome can be controlled by the geometry of the starting olefin (E- or Z-isomer) and the choice of enzyme. nih.govacs.org Using a deuterated source in the enzymatic reduction could furnish the desired deuterated intermediate.

Table 2: Asymmetric Catalytic Approaches

| Method | Catalyst/Enzyme | Deuterium Source | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium/Iridium complexes | D2 gas | High enantioselectivity |

Chemoenzymatic routes combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. umich.eduenzymaster.de These methods are particularly effective for producing enantiomerically pure pharmaceutical intermediates. nih.govnih.gov A well-established chemoenzymatic process for (S)-pregabalin involves the kinetic resolution of a racemic intermediate. nih.gov

For the synthesis of this compound, a key intermediate such as a deuterated racemic ester can be subjected to enzymatic resolution. For example, a lipase (B570770) can selectively hydrolyze one enantiomer of the ester, leaving the desired (S)-enantiomer of the deuterated ester unreacted. This enantiopure deuterated ester can then be converted to this compound. The efficiency of such processes has been demonstrated in the synthesis of pregabalin precursors, where high conversions and enantiomeric excess (>99.5%) have been achieved. enzymaster.de

Another chemoenzymatic strategy involves the desymmetrization of a prochiral substrate. enzymaster.de For instance, an evolved D-hydantoinase can be used for the enantioselective desymmetrization of 3-isobutylglutarimide to produce a key intermediate for (S)-pregabalin. enzymaster.de Incorporating deuterium into the starting glutarimide (B196013) would allow for the synthesis of a deuterated precursor.

Asymmetric Catalytic Deuteration and Hydrogenation

Direct Hydrogen Isotopic Exchange (HIE) Methodologies for Late-Stage Deuteration

Late-stage deuteration via hydrogen isotopic exchange (HIE) offers an efficient way to introduce deuterium into a molecule in the final steps of a synthesis. researchgate.net This approach is attractive as it minimizes the number of steps required to handle the isotopically labeled material.

Palladium-catalyzed C-H activation is a powerful tool for HIE. nih.gov Non-directed Pd-catalysis in the presence of a suitable ligand, such as pyridine, can facilitate the exchange of aromatic C-H bonds with deuterium from D2O. nih.gov While pregabalin is an aliphatic amino acid, related strategies can be adapted for the deuteration of aliphatic C-H bonds, particularly those activated by adjacent functional groups. Recent advancements have focused on developing catalysts for the HIE of a wide range of organic molecules, including pharmaceuticals. researchgate.netresearchgate.net

Another promising HIE method involves the use of hexafluorophosphate (B91526) (PF6−) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O. chemrxiv.org This system has been shown to be effective for the deuteration of various aromatic compounds under mild conditions. chemrxiv.org The development of similar methods for aliphatic systems could provide a direct route to this compound from (S)-pregabalin.

Biocatalytic Systems for Stereospecific Deuterium Introduction

Biocatalysis provides highly stereospecific methods for introducing deuterium. umich.edu Enzymes can catalyze reactions with exquisite control over the stereochemistry, making them ideal for the synthesis of enantiopure deuterated compounds. ucl.ac.ukresearchgate.net

Ene-reductases, for example, can be used for the asymmetric reduction of activated alkenes. nih.govacs.org By performing the reduction in a deuterated medium (e.g., using a deuterated cofactor or D2O), deuterium can be stereospecifically incorporated into the product. The stereoselectivity can often be tuned by selecting different enzyme variants or by modifying the substrate. acs.org

Transaminases are another class of enzymes useful for the stereospecific synthesis of chiral amines. A biocatalytic cascade involving an ene-reductase and a transaminase could be designed to produce this compound. ucl.ac.uk The ene-reductase would first catalyze the asymmetric deuteration of a suitable unsaturated precursor, followed by the transaminase-catalyzed conversion of a ketone to the desired amine with the correct stereochemistry.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-pregabalin |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| 3-cyano-5-methylhex-3-enoic acid |

| (R,R)-Me-DUPHOS |

| 3-isobutylglutarimide |

| Diethyl malonate |

| 4-methyl-1-nitropentene-1 |

| (S,S)-N,N'-dibenzylcyclohexane-1,2-diamine |

| (R)-α-phenylethylamine |

| 3-(2-amino-2-oxoethyl)-5-methylcaproic acid |

| (S)-3-isobutyl-γ-aminobutyric acid |

| (R)-3-isobutyl glutaric acid monoamide |

| (S)-3-(aminomethyl-d2)-5-methylhexanoic-2,2-d2 acid |

| (S)-3-(aminomethyl)-5-methylhexanoic acid |

| Gabapentin |

| Levetiracetam |

| Zopiclone-D4 |

| Topiramate-D12 |

| N-Desethylamiodarone-D4 |

| Tetrahydrocannabivarinic acid-D5 |

| Cannabigerivarin |

| Gabapentin-D10 |

| Gabapentin-13C3 |

| Pregabalin-13C3 |

| (R)-3-isobutylgaba |

| (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) |

| 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) |

| rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester |

| (3S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid |

| (S)-mandalic acid |

| 3-isobutylglutaric acid anhydride (B1165640) (IBG) |

| (S)-tert butyl amine salt cyano acid |

| Isovaleraldehyde |

| Ethyl cyanoacetate |

| 2-cyano-5-methyl-hex-2-enoic acid alkyl ester |

| 2-isobutylsuccinonitrile |

| 3-cyano-5-methyl-hexanoic acid |

| alkyl 3-cyano-5-methyl-hexanoate |

| (S)-alkyl 3-cyano-5-methyl-hexanoate |

| (R)-3-cyano-5-methyl-hexanoic acid |

| (S)-ethyl 3-cyano-5-methylhexanoate |

| Baclofen |

| Brivaracetam |

| (S)-WEB-1868 |

| Rolipram |

| Arbaclofen |

| Phenibut |

| (R)-phenibut lactam |

| Vince lactam |

| (S)-lactaldehydes |

| (R)-lactaldehydes |

| (S)-1,1-dimethoxy-2-propanol |

| (R)-1,1-dimethoxy-2-propanol |

| 1,1-dimethoxy-2-propanone |

| KDG |

| (E)-Ethyl 3-(Trifluoromethylsulfonyloxy)hex-2-enoate |

| (Z)-Ethyl 5-Methyl-3-(trifluoromethylsulfonyloxy)hex-2-enoate |

| Ethyl 3-oxohexanoate |

| Ethyl 3-oxo-5-methylhexanoate |

| Lithium triflate |

| N,N-Diisopropylethylamine |

| Triflic anhydride |

| Diethyl carbonate |

| Diisopropyl amine |

| Potassium cyanide |

| (S,S)-3a |

| (S)-1k |

| Tetrabutylammonium azide |

| Sodium azide |

| Memantine |

| Artemisinin |

| Celestolide |

| (S)-Pregabalin-d6 |

| (S)-Pregabalin-13C3 |

| N-Boc-(methylamino)acetaldehyde |

| Sesamol methyl ether |

| Ethyl acrylate |

| β-Alanine |

| Isatin |

| NC-2505 |

| RC1-080 |

| RC1-102 |

| RC1-085 |

| 4-AP |

Methodological Challenges in the Synthesis of Deuterated Gamma-Aminobutyric Acid Analogs

The synthesis of deuterated GABA analogs like this compound is not without its difficulties. These challenges often revolve around achieving high levels of deuterium incorporation at specific molecular positions while maintaining the desired stereochemistry.

One of the primary challenges is preventing isotopic scrambling, where deuterium atoms migrate to unintended positions within the molecule. This can be influenced by reaction conditions such as temperature, pH, and the choice of catalyst. mdpi.com For example, harsh acidic or basic conditions used in hydrolysis or other steps can lead to the exchange of protons (H) for deuterons (D) at non-target sites, compromising the isotopic purity of the final product.

Another significant hurdle is the stereoselective synthesis of the chiral center. The biological activity of pregabalin resides in the (S)-enantiomer, making the control of stereochemistry paramount. beilstein-journals.org Many synthetic routes produce a racemic mixture of (R)- and (S)-enantiomers, which then requires a resolution step. chemicalbook.comgoogle.com This resolution, often achieved through the formation of diastereomeric salts with a chiral resolving agent, can be a lengthy and costly process. chemicalbook.com While asymmetric synthesis methods that create the desired enantiomer directly are highly desirable, they can involve expensive chiral catalysts and reagents. google.comtsijournals.com

Furthermore, the synthesis of deuterated compounds often requires specialized reagents and conditions. The use of deuterium gas (D2) and deuterated solvents adds to the cost and complexity of the synthesis. mdpi.com Ensuring the complete incorporation of deuterium to achieve high isotopic enrichment (typically >98%) is another critical aspect, as incomplete deuteration can interfere with the accuracy of analytical measurements where the compound is used as an internal standard. lgcstandards.com

The development of efficient and selective deuteration methods is an ongoing area of research. mdpi.com Strategies to overcome these challenges include the use of milder reaction conditions, the development of more selective catalysts, and the design of synthetic routes that introduce the deuterium atoms late in the sequence to minimize the risk of isotopic scrambling. nih.govresearchgate.netacs.org

Analytical Characterization of Deuterium Enrichment and Positional Isomerism in this compound

Following the synthesis of this compound, a thorough analytical characterization is essential to confirm its identity, purity, and the specifics of its isotopic labeling. This involves verifying the degree of deuterium enrichment and ensuring that the deuterium atoms are located at the correct positions within the molecule.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the synthesized compound and assessing the level of deuterium incorporation. lgcstandards.com By comparing the mass spectrum of this compound with that of its non-deuterated counterpart, the increase in mass due to the four deuterium atoms can be confirmed. High-resolution mass spectrometry (HR-MS) provides a precise mass measurement, further confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the fragmentation pattern can help to confirm the location of the deuterium atoms. frontagelab.comresearchgate.net For example, the fragmentation of pregabalin typically involves the loss of certain functional groups, and the masses of the resulting fragment ions will be different for the deuterated and non-deuterated forms, indicating the position of the deuterium labels. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for the structural elucidation of this compound.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms, confirming their presence and providing information about their chemical environment within the molecule. This technique is particularly useful for quantifying the deuterium enrichment at each labeled position.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. The signals for the carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in their resonance frequency compared to the non-deuterated compound, further confirming the positions of deuteration. europa.eu

A certificate of analysis for a commercial batch of this compound would typically include data from these analytical techniques to verify its quality. lgcstandards.com The table below summarizes the key analytical data and their significance.

| Analytical Technique | Parameter Measured | Significance |

| Mass Spectrometry (MS) | Molecular Weight, Isotopic Distribution | Confirms the incorporation of four deuterium atoms and determines the percentage of d0, d1, d2, d3, and d4 species. |

| High-Resolution Mass Spectrometry (HR-MS) | Exact Mass | Provides a highly accurate mass measurement to confirm the elemental formula. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation Pattern | Helps to determine the specific positions of the deuterium atoms within the molecule. |

| ¹H NMR Spectroscopy | Proton Signals | Absence or reduction of signals at specific positions confirms deuteration. |

| ²H NMR Spectroscopy | Deuterium Signals | Directly observes and quantifies the deuterium atoms at the labeled sites. |

| ¹³C NMR Spectroscopy | Carbon Signals | Splitting patterns and chemical shifts of carbon signals confirm the location of deuterium atoms. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity | Ensures that the synthesized product is the desired (S)-enantiomer. |

The combination of these analytical methods provides a comprehensive characterization of this compound, ensuring its suitability as a reliable internal standard for quantitative bioanalytical assays. europa.euvivanls.com

Rigorous Bioanalytical Method Development and Validation with S Pregabalin D4 As an Internal Standard

Principles of Stable Isotope Internal Standard Application in Quantitative Mass Spectrometry

Stable isotope-labeled internal standards (SIL-IS) are considered the most suitable for quantitative bioanalytical LC-MS/MS assays because they have nearly identical chemical and physical properties to the analyte being measured. researchgate.netwuxiapptec.com This similarity ensures that the SIL-IS, like (S)-Pregabalin-d4, behaves in a manner almost identical to the unlabeled analyte, (S)-Pregabalin, throughout the analytical process. lgcstandards.com The fundamental principle is that by adding a known quantity of the SIL-IS to the sample at the beginning of the workflow, any variations that occur during sample preparation, chromatography, and mass spectrometric detection will affect both the analyte and the internal standard to the same degree. wuxiapptec.commusechem.com Consequently, the ratio of the analyte's response to the internal standard's response remains constant, allowing for precise and accurate quantification. longdom.org

Addressing Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices, such as plasma and urine, are inherently complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. waters.com This interference, known as the matrix effect, can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification. longdom.orgwaters.com

This compound, being chemically and physically almost identical to (S)-Pregabalin, co-elutes during chromatographic separation. waters.com This co-elution is critical because it ensures that both compounds experience the same matrix effects at the same time. wuxiapptec.comwaters.com As a result, any suppression or enhancement of the ion signal will affect both the analyte and the internal standard proportionally. scioninstruments.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results. longdom.org However, it is important to note that a significant difference in retention time between the analyte and the SIL-IS, sometimes caused by the deuterium (B1214612) isotope effect, can lead to differential ion suppression and affect the accuracy of the method. researchgate.net

Compensation for Analytical Variability in Sample Preparation and Instrument Response

The entire bioanalytical workflow, from sample collection to final analysis, is prone to variability. During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss due to incomplete extraction or adsorption. wuxiapptec.com Furthermore, instrument response can fluctuate over time due to changes in the mass spectrometer's sensitivity. scioninstruments.com

By introducing this compound at the earliest stage of sample preparation, it undergoes the same processing as the endogenous (S)-Pregabalin. musechem.com Any losses that occur during extraction will affect both compounds equally, thus preserving the analyte-to-internal standard ratio. wuxiapptec.com Similarly, any drift or fluctuation in the mass spectrometer's detector response will be mirrored by both the analyte and the internal standard. scioninstruments.com This normalization of the signal provides a stable reference point, compensating for these sources of error and ensuring consistent and reproducible data. musechem.comscioninstruments.com

Advanced Chromatographic-Mass Spectrometric (LC-MS/MS) Methodologies for this compound

The development of robust and sensitive LC-MS/MS methods is crucial for the accurate quantification of (S)-Pregabalin using this compound as an internal standard. This involves optimizing each step of the analytical process, from extracting the analyte from the biological matrix to its detection by the mass spectrometer.

Optimization of Sample Extraction Protocols (e.g., Protein Precipitation, Solid-Phase Extraction)

The initial step in analyzing (S)-Pregabalin from biological samples like plasma or urine is to remove interfering substances, primarily proteins. Common extraction techniques include protein precipitation (PPT) and solid-phase extraction (SPE). researchgate.net

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins. frontagelab.comoup.com After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. frontagelab.com This technique has been successfully used for the extraction of pregabalin (B1679071), demonstrating good recovery. frontagelab.com For instance, a method using protein precipitation with methanol for human plasma samples showed an average extraction recovery of 101.0% for pregabalin. frontagelab.com

The choice between PPT and SPE depends on the required sensitivity, selectivity, and throughput of the assay.

Development of High-Resolution Chromatographic Separation Systems for (S)-Pregabalin and this compound

Chromatographic separation is essential to separate (S)-Pregabalin and this compound from endogenous matrix components and any other potential interferences. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for this purpose. researchgate.netakjournals.com

Several types of C18 columns have been successfully used for the separation of pregabalin and its deuterated internal standard. researchgate.netakjournals.com For example, a Thermo Hypurity C18 column (4.6 mm × 150 mm, 5.0 µm) has been used to provide chromatographic separation. researchgate.nettandfonline.com Another study utilized a Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) for separation. akjournals.com The mobile phase composition is also a critical parameter to optimize. A common mobile phase consists of a mixture of an aqueous solution with a small percentage of acid (like formic acid) and an organic solvent such as methanol or acetonitrile. researchgate.netmdpi.com The gradient or isocratic elution profile is adjusted to achieve optimal peak shape, resolution, and a short run time. frontagelab.com For instance, a method using a Synergi Max-RP column achieved a short run time of 3.2 minutes. frontagelab.com

Parameters for Tandem Mass Spectrometric Detection in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of (S)-Pregabalin. researchgate.net This technique involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring specific product ions after fragmentation.

For (S)-Pregabalin and this compound, positive electrospray ionization (ESI) is typically used, which generates protonated molecular ions [M+H]+. researchgate.net The precursor ion for (S)-Pregabalin is m/z 160.0-160.6, and for this compound, it is m/z 164.1-164.2. researchgate.netfrontagelab.com These precursor ions are then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored. Common MRM transitions for (S)-Pregabalin include m/z 160.6 → 97.0, and for this compound, m/z 164.1 → 146.1. researchgate.net

The optimization of MS/MS parameters such as collision energy and dwell time is crucial for maximizing the signal intensity and ensuring the reliability of the detection. researchgate.net

| Parameter | (S)-Pregabalin | This compound | Reference |

| Precursor Ion (m/z) | 160.0 - 160.6 | 164.1 - 164.2 | researchgate.netfrontagelab.com |

| Product Ion (m/z) | 97.0 | 146.1 | researchgate.net |

| Ionization Mode | Positive ESI | Positive ESI | researchgate.net |

Comprehensive Method Validation for Non-Clinical Bioanalytical Studies

The successful application of any bioanalytical method in non-clinical studies hinges on a rigorous and comprehensive validation process. This ensures the reliability, reproducibility, and accuracy of the data generated for pharmacokinetic and toxicokinetic assessments. When using this compound as an internal standard for the quantification of pregabalin, the validation process adheres to stringent guidelines set forth by regulatory bodies. This involves a detailed evaluation of several key parameters to demonstrate that the method is fit for its intended purpose.

Assessment of Assay Linearity and Quantitation Range

A critical first step in method validation is to establish the linearity of the assay and define its quantitation range. This determines the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For methods employing this compound as an internal standard for pregabalin analysis, linearity is typically assessed by preparing a series of calibration standards in the relevant biological matrix, such as rat or human plasma. researchgate.nettandfonline.com

The calibration curves are generated by plotting the peak area ratio of pregabalin to this compound against the nominal concentration of pregabalin. The linearity of the curve is then evaluated using a linear least-squares regression analysis, often with a weighting factor (e.g., 1/x²) to ensure accuracy at the lower end of the range. europa.eu The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater. jchr.org

The quantitation range is defined by the lower limit of quantitation (LLOQ) and the upper limit of quantitation (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of at least 10. mdpi.com The ULOQ is the highest concentration that meets the same criteria. Research has demonstrated wide linear ranges for pregabalin quantification using this method, for instance from 0.50 to 20,000.00 ng/mL in rat plasma and from 30.003 to 12001.134 ng/mL in human plasma. researchgate.nettandfonline.comeuropa.eu These extensive ranges are crucial for accommodating the varying concentrations observed in real-world sample analysis during pharmacokinetic studies. researchgate.net

Table 1: Representative Linearity and Quantitation Range Data

| Parameter | Result | Source |

|---|---|---|

| Linearity Range (Rat Plasma) | 0.50–20000.00 ng/mL | researchgate.nettandfonline.com |

| Linearity Range (Human Plasma) | 30.003–12001.134 ng/mL | europa.eu |

| Correlation Coefficient (r²) | > 0.99 | jchr.org |

| Lower Limit of Quantitation (LLOQ) | Typically within the low ng/mL range | researchgate.neteuropa.eunaturalspublishing.com |

Evaluation of Intra-day and Inter-day Precision and Accuracy

Precision and accuracy are fundamental to the reliability of a bioanalytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the percentage coefficient of variation (%CV). Accuracy, on the other hand, refers to the closeness of the mean test results obtained by the method to the true value and is expressed as a percentage of the nominal concentration.

These parameters are evaluated at multiple concentration levels, typically including the LLOQ, low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. The analysis is performed on the same day (intra-day) and on different days (inter-day) to assess the method's reproducibility over time. For bioanalytical methods, the acceptance criteria for precision are generally a %CV of ≤15% for all QC levels, except for the LLOQ where it should be ≤20%. The accuracy should be within 85-115% of the nominal values (80-120% for the LLOQ).

Studies utilizing this compound as an internal standard have consistently demonstrated excellent precision and accuracy. For example, one study reported intra-run and inter-run precision values for pregabalin quantification within 1.05% to 4.81% and 1.57% to 3.90%, respectively. researchgate.nettandfonline.com Another validation study showed intra-batch precision (%CV) to be ≤6.89% and inter-batch precision to be <9.09%. researchgate.net Accuracy results in one validation were found to be between 94.10% and 107.33%. europa.eu

Table 2: Example of Intra-day and Inter-day Precision and Accuracy Data

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| LLOQ | ≤ 20% | ≤ 20% | 80 - 120% | 80 - 120% |

| LQC | ≤ 15% | ≤ 15% | 85 - 115% | 85 - 115% |

| MQC | ≤ 15% | ≤ 15% | 85 - 115% | 85 - 115% |

| HQC | ≤ 15% | ≤ 15% | 85 - 115% | 85 - 115% |

Determination of Extraction Recovery and Post-Extraction Stability

Post-extraction stability, also known as autosampler stability, is crucial to ensure that the processed samples remain stable from the time they are prepared until they are analyzed. This is typically assessed by re-analyzing extracted samples after they have been kept in the autosampler for a specified period (e.g., 24 hours) at a controlled temperature. mdpi.com Stability is confirmed if the mean concentration of the stored samples is within ±15% of the mean concentration of freshly prepared samples.

Table 3: Representative Extraction Recovery and Stability Data

| Parameter | Analyte | Result |

|---|---|---|

| Extraction Recovery | Pregabalin | 86.49% |

| This compound | 86.57% | |

| Post-Extraction Stability (24h at 4°C) | Pregabalin | Within ±15% of initial concentration |

Specificity and Selectivity Profiling against Endogenous Interferences

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites, impurities, and matrix components. Selectivity is a measure of the method's ability to be unaffected by these interfering substances. In the context of bioanalysis, this is often demonstrated by analyzing blank samples from multiple sources (e.g., at least six different lots of blank plasma) to ensure that no significant interfering peaks are present at the retention times of the analyte and the internal standard. frontagelab.com

The use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides a high degree of selectivity due to the monitoring of specific precursor-to-product ion transitions for both pregabalin and this compound. researchgate.nettandfonline.com This ensures that only the compounds of interest are detected and quantified. The validation process confirms the absence of interference from endogenous plasma components, demonstrating the method's robustness for analyzing biological samples. frontagelab.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pregabalin |

| Gabapentin |

| Metaxalone |

| Tramadol |

| Ibuprofen |

| Salicylaldehyde |

| Felbamate-d4 |

| Topiramate-d12 |

| Lamotrigine-13C-d3 |

Preclinical Pharmacokinetic and Metabolic Investigation Leveraging S Pregabalin D4

Application in Non-Clinical Pharmacokinetic Profiling and Disposition Studies

(S)-Pregabalin-d4 is instrumental in the non-clinical assessment of pregabalin's pharmacokinetic properties. As a stable, isotopically labeled internal standard, it ensures precise and accurate measurements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are essential for defining the drug's behavior in biological systems. researchgate.netresearchgate.netfortunejournals.com

Preclinical studies in various animal models, including mice, rats, and monkeys, have been crucial in characterizing the absorption, distribution, and elimination of pregabalin (B1679071). fda.govnih.gov Following oral administration, pregabalin is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours in rats and monkeys. fda.gov The drug exhibits wide distribution throughout the body and has been shown to cross the blood-brain barrier in these species. europa.euhpra.ie

The elimination of pregabalin is primarily through renal excretion, with the majority of the drug being excreted unchanged. hpra.iesahpra.org.za The elimination half-life has been reported to be approximately 3.4, 3.9, and 5.8 hours in mice, rats, and monkeys, respectively. fda.gov The use of this compound as an internal standard in the LC-MS/MS methods used in these studies allows for the generation of robust and reliable pharmacokinetic data, including parameters such as clearance and volume of distribution. researchgate.netmdpi.com

Interactive Data Table: Pharmacokinetic Parameters of Pregabalin in Different Animal Models

| Species | Elimination Half-life (t½) (hours) | Absolute Oral Bioavailability (%) | Reference |

| Mouse | 3.4 | 94 | fda.gov |

| Rat | 3.9 | 83 | fda.gov |

| Monkey | 5.8 | 93 (at 10 mg/kg) | fda.gov |

| Cat | 14.7 | 94 | nih.gov |

This table summarizes key pharmacokinetic parameters of pregabalin observed in various preclinical animal models.

Comparative bioavailability studies are essential to ensure that different formulations of a drug deliver equivalent amounts of the active ingredient to the systemic circulation. In such studies involving pregabalin, this compound is a critical component of the analytical methodology. researchgate.netnih.gov While direct comparative bioavailability studies between this compound and unlabeled pregabalin in preclinical models are not extensively detailed in the provided results, the principles of bioequivalence testing rely on the accurate measurement of the primary drug, for which the deuterated analog serves as the internal standard. researchgate.netnih.gov These studies typically compare a test formulation to a reference formulation, and the resulting pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the curve (AUC), are used to determine bioequivalence. researchgate.netnih.gov The precision afforded by using a stable isotope-labeled internal standard like this compound is paramount for the statistical power of these comparisons.

Elucidation of Absorption, Distribution, and Elimination Kinetics in Animal Models

Advanced Metabolic Pathway Elucidation in Preclinical Species

While pregabalin undergoes minimal metabolism in humans, with approximately 98% of a dose excreted unchanged in the urine, understanding any potential metabolic pathways is crucial for a complete pharmacological profile. hpra.iesahpra.org.za Isotopic labeling with deuterium (B1214612) is a powerful technique for these investigations. acs.org

The use of deuterated compounds like this compound allows researchers to trace the metabolic fate of the drug molecule. By analyzing metabolites using mass spectrometry, the presence and position of the deuterium atoms can help to identify the sites of metabolic transformation. gtfch.orgnih.gov For pregabalin, the primary metabolite identified is an N-methylated derivative, which accounts for a very small percentage (0.9%) of the administered dose. hpra.iesahpra.org.za The use of this compound in metabolic studies helps to confirm the identity and quantity of such minor metabolites against a complex biological background. sci-hub.se

Although pregabalin's metabolism is negligible, investigating any minor pathways and the enzymes involved is an important aspect of preclinical safety assessment. mypcnow.orgnih.gov Studies have suggested that pregabalin does not significantly interact with the cytochrome P450 (CYP) enzyme system. mypcnow.orgnih.gov However, some research indicates a potential minor role for the N-acetyltransferase 2 (NAT2) enzyme in pregabalin's limited metabolism, although the clinical relevance of this finding appears to be minimal. mdpi.com The use of isotopically labeled compounds can aid in identifying metabolites produced through these minor pathways in in vitro systems, such as human liver microsomes. gtfch.orgjuniperpublishers.com

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.cominformaticsjournals.co.in This can result in decreased metabolic clearance and increased metabolic stability of the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.cominformaticsjournals.co.in

While pregabalin itself has very low metabolic clearance, the principle of using deuteration to improve metabolic stability is a well-established strategy in drug discovery. juniperpublishers.comhyphadiscovery.com For drugs that are more extensively metabolized, this "deuterium effect" can be leveraged to enhance pharmacokinetic properties. juniperpublishers.comgoogle.com In the context of this compound, while a significant alteration of its already low clearance is not expected, its stability as an internal standard is a key advantage. The predictability of deuterium isotope effects can be complex and depends on the specific drug and the enzymes involved in its metabolism. google.comnih.govnih.gov

Interactive Data Table: Reported Metabolites of Pregabalin

| Metabolite | Percentage of Dose in Urine | Metabolic Pathway | Reference |

| N-methylated derivative | 0.9% | N-methylation | hpra.iesahpra.org.za |

| Unchanged Pregabalin | ~98% | Not applicable (excreted unchanged) | hpra.iesahpra.org.za |

This table outlines the primary identified metabolite of pregabalin and its relative abundance, highlighting the drug's limited metabolism.

Investigation of Minor Metabolic Pathways and Enzyme Involvement

Use in Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

The use of deuterated compounds is a cornerstone of modern bioanalytical techniques, providing the precision and accuracy required for robust pharmacokinetic (PK) and pharmacodynamic (PD) modeling. In the preclinical evaluation of pregabalin, the stable isotope-labeled compound this compound serves a critical function as an internal standard for the quantitative analysis of pregabalin in biological samples. researchgate.neteuropa.eu This application is fundamental to generating the high-quality concentration-time data that forms the basis of PK/PD models.

The primary role of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely used for their sensitivity and specificity in quantifying drugs in complex matrices like plasma. researchgate.net By adding a known quantity of this compound to each sample, researchers can correct for variability in sample preparation and instrument response, ensuring that the measured concentration of the non-labeled pregabalin is accurate. researchgate.net

One study detailed the development and validation of a bioanalytical method for pregabalin in rat plasma using this compound as the internal standard. researchgate.net The method was validated according to regulatory guidelines and demonstrated high precision and accuracy across a wide range of concentrations. researchgate.net This level of validation is essential for preclinical studies that aim to define the pharmacokinetic profile of a drug, which is a prerequisite for any subsequent modeling and simulation. The reliable data generated through such methods underpins the development of models that explore the relationship between drug exposure and its pharmacological effect.

The table below summarizes the validation parameters of a bioanalytical method for pregabalin using this compound as an internal standard in rat plasma. researchgate.net

| Validation Parameter | Result |

| Linear Range | 0.50–20,000.00 ng/mL |

| Intra-run Precision (%CV) | 1.05% to 4.81% |

| Inter-run Precision (%CV) | 1.57% to 3.90% |

| Mean Overall Recovery (Pregabalin) | 86.49% |

| Mean Overall Recovery (this compound) | 86.57% |

| Internal Standard | This compound |

| Analytical Technique | HPLC-MS/MS |

| Data derived from a study on the bioanalytical method development and validation of pregabalin in rat plasma. researchgate.net |

While this compound is not directly used in the computational algorithms of PK/PD modeling, its role is indispensable. The accuracy of the model's predictions is entirely dependent on the quality of the input data. Therefore, the use of deuterated internal standards like this compound in preclinical pharmacokinetic studies is a critical step that enables meaningful and reliable PK/PD modeling and simulation.

Mechanistic Studies of Non-Clinical Drug-Drug Interactions Using Deuterated Probes

The investigation of drug-drug interactions (DDIs) is a crucial component of preclinical safety assessment. Deuterated compounds can be used as probes in mechanistic studies to explore the potential for a new chemical entity to be a victim or perpetrator of metabolic DDIs. However, based on the available scientific literature, there are no specific examples of this compound being utilized as a mechanistic probe in non-clinical DDI studies.

Pregabalin itself has a low propensity for pharmacokinetic drug-drug interactions. probiologists.com It is not significantly metabolized by the cytochrome P450 (CYP) enzyme system and does not induce or inhibit these enzymes. The drug is primarily eliminated from the body by renal excretion as an unchanged drug. Given this pharmacokinetic profile, extensive investigation into its metabolic DDI potential using probes is less critical than for compounds that are heavily metabolized.

While deuterated compounds are valuable tools for such mechanistic studies, their application is typically focused on drugs where metabolism is a major clearance pathway. The primary documented use of this compound in preclinical research remains as an internal standard for bioanalysis to support pharmacokinetic studies, rather than as a probe in DDI investigations.

Broader Academic and Translational Research Perspectives of S Pregabalin D4 and Deuterated Analogs

Contribution to Understanding Reaction Mechanisms in Organic and Bioorganic Chemistry

The use of deuterated compounds, such as (S)-Pregabalin-d4, is instrumental in elucidating reaction mechanisms in both organic and bioorganic chemistry. The replacement of hydrogen with deuterium (B1214612) can significantly alter the rate of reactions where a carbon-hydrogen bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE).

This effect has been pivotal in understanding enzymatic reactions. For instance, deuterium labeling studies have been used to determine the preferred activating group in the active site of enzymes. In a study related to the synthesis of a precursor for pregabalin (B1679071), deuterium labeling demonstrated that a nitrile moiety was the preferred anchor group for an ene-reductase enzyme over a carboxylic acid or its methyl ester. nih.gov This insight is crucial for enzyme engineering and the design of more efficient biocatalytic processes.

Furthermore, hydrogen-deuterium exchange (H-D exchange) mass spectrometry is a powerful technique for studying the structure and dynamics of molecules. spectroscopyonline.com By monitoring the exchange of labile protons with deuterium, researchers can gain insights into the solvent accessibility and conformational changes of proteins and other biomolecules. spectroscopyonline.comunl.pt This information is vital for understanding protein folding, protein-ligand interactions, and the mechanisms of enzyme catalysis. The development of new deuteration methodologies, such as hydrogen isotope exchange (HIE), has expanded the toolkit for creating selectively deuterated compounds to probe these mechanisms. researchgate.netmusechem.com

Applications in Quantitative Biological Mass Spectrometry Beyond Pharmacokinetics

While deuterated compounds like this compound are widely used as internal standards in pharmacokinetic studies due to their similar chemical properties and distinct mass, their application in quantitative biological mass spectrometry extends further. researchgate.netresearchgate.netresearchgate.net They are indispensable for correcting for matrix effects and variations in ionization efficiency, which is a significant challenge in quantitative mass spectrometry imaging (Q-MSI). diva-portal.org

Beyond serving as internal standards, deuterated analogs are crucial for:

Metabolite Identification and Flux Analysis: Stable isotope labeling allows for the tracing of metabolic pathways. adesisinc.com By introducing a deuterated substrate, researchers can follow its transformation through various metabolic reactions, identifying novel metabolites and quantifying metabolic fluxes. This is essential for understanding the biochemical basis of diseases and the mechanism of action of drugs.

Protein and Biomarker Quantification: Isotope-labeled standards are used for the absolute quantification of proteins and endogenous biomarkers in complex biological samples. nih.gov This is critical for disease diagnosis, prognosis, and monitoring treatment response. For example, deuterated internal standards have been used in the quantification of various compounds in postmortem samples to understand their distribution. nih.gov

Mechanism of Toxicity Studies: Labeled compounds can be used to investigate drug metabolism-mediated toxicity. nih.gov By tracking the formation of reactive metabolites, researchers can understand the mechanisms underlying adverse drug reactions.

| Application Area | Specific Use of Deuterated Analogs | Key Benefit |

| Metabolomics | Tracing metabolic pathways | Elucidation of biochemical networks and drug action |

| Proteomics | Absolute quantification of proteins | Accurate measurement for diagnostics and biomarker discovery |

| Toxicology | Studying formation of reactive metabolites | Understanding mechanisms of drug-induced toxicity |

Development of Novel Labeled Compounds for Targeted Research Probes

The unique properties of deuterated compounds make them excellent candidates for the development of novel research probes. The incorporation of deuterium can enhance the in vivo stability of a molecule, making it a more effective probe for imaging and target engagement studies. nih.gov

For example, a deuterated tropane (B1204802) derivative labeled with technetium-99m ([⁹⁹ᵐTc]Tc-TRODAT-d4) was developed as a single photon emission computed tomography (SPECT) probe for the dopamine (B1211576) transporter (DAT). nih.gov The deuterated probe exhibited enhanced stability and a better target-to-non-target ratio compared to its non-deuterated counterpart, highlighting the advantage of using deuteration to create more robust imaging agents. nih.gov

Furthermore, deuterated compounds can be used in conjunction with other labels, such as radioactive isotopes or photoaffinity labels, to create multifunctional probes. mdpi.com These probes can be used to identify the binding partners of a drug, elucidate its mechanism of action at a molecular level, and visualize its distribution in tissues and cells. mdpi.commdpi.com The development of such targeted probes is crucial for advancing our understanding of complex biological systems and for the discovery of new therapeutic targets.

Future Directions in Stable Isotope Chemistry for Pharmaceutical Research

The field of stable isotope chemistry is continually evolving, with several exciting future directions poised to further impact pharmaceutical research. adesisinc.com

Advanced Deuteration Methodologies: The development of more efficient, selective, and scalable methods for deuterium incorporation will be a key focus. researchgate.net This includes advancements in catalytic H-D exchange reactions and the use of flow chemistry to improve safety and efficiency. adesisinc.com These new methods will enable the synthesis of a wider range of complex deuterated molecules.

De Novo Deuterated Drug Design: Moving beyond the "deuterium switch" approach for existing drugs, there is a growing trend towards designing deuterated drugs from the outset. nih.govunibestpharm.com This allows for the strategic placement of deuterium to optimize not only pharmacokinetic properties but also target selectivity and safety profiles, as exemplified by the development of deucravacitinib. nih.govunibestpharm.com

Expansion of Isotope-Labeled Tool Compounds: The creation of a broader library of deuterated building blocks and reagents will facilitate the synthesis of novel research probes and labeled compounds for a wider range of biological targets. mdpi.com

Interdisciplinary Collaboration: The future of stable isotope research will rely heavily on collaborations between chemists, biologists, pharmacologists, and clinicians. numberanalytics.com This interdisciplinary approach will be essential to fully exploit the potential of deuterated compounds in understanding disease mechanisms and developing new therapies.

As analytical techniques become more sensitive and our understanding of the kinetic isotope effect deepens, the applications for this compound and other deuterated analogs in pharmaceutical research are set to expand, offering powerful tools to unlock the complexities of biological systems. numberanalytics.com

常见问题

Q. How to validate the absence of deuterium-hydride exchange in this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。